6-Hydroxypyrimidine-4-carboxylic acid CAS number 6299-87-2 properties
6-Hydroxypyrimidine-4-carboxylic acid CAS number 6299-87-2 properties
An In-depth Technical Guide to 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 6-Hydroxypyrimidine-4-carboxylic acid, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development scientists, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and biological potential, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Significance of the Pyrimidine Scaffold
Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, with the pyrimidine core being of particular importance.[1][2] As a fundamental component of nucleobases like cytosine, thym, and uracil, the pyrimidine structure is recognized by a vast array of biological systems.[2] This inherent biocompatibility makes it a privileged scaffold in drug design. 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2), hereafter referred to as 6-HP-4-CA, represents a key starting material and a valuable building block. Its dual functionality—a nucleophilic hydroxyl group and an electrophilic carboxylic acid—provides a rich chemical canvas for developing diverse molecular libraries with potential therapeutic applications ranging from enzyme inhibition to antiviral and antimicrobial agents.[3][4]
Section 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of successful experimental design. 6-HP-4-CA exists in tautomeric equilibrium between its hydroxyl and keto (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) forms, with the keto form generally predominating in solid and solution phases. This tautomerism is critical to its reactivity and biological interactions.
Core Properties
All quantitative data for 6-HP-4-CA are summarized in the table below for clarity and rapid reference.
| Property | Value | Source(s) |
| CAS Number | 6299-87-2 | [3][5] |
| Molecular Formula | C₅H₄N₂O₃ | [3] |
| Molecular Weight | 140.10 g/mol | [3] |
| IUPAC Name | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |
| Synonyms | 6-Hydroxy-4-pyrimidinecarboxylic acid | [6] |
| Appearance | White to light yellow/red crystalline powder | [5] |
| Melting Point | 268-270 °C | [5] |
| Density | ~1.63 g/cm³ (Predicted) | [5] |
| pKa | 2.77 ± 0.20 (Predicted) | [5] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
Solubility Profile
-
Water : Sparingly soluble. Solubility increases significantly in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to deprotonation of the carboxylic acid.
-
DMSO : Highly soluble. A related compound, Pyrimidine-4-carboxylic acid, is soluble at 100 mg/mL in DMSO.[8]
-
Methanol/Ethanol : Slightly soluble.
-
Aprotic Solvents (DCM, Ether) : Generally insoluble.
Expert Insight: For reaction chemistry, DMSO or DMF are excellent solvent choices. For biological assays, preparing a concentrated stock solution in DMSO is standard practice, followed by serial dilution in aqueous buffer. Always verify the final DMSO concentration is compatible with your assay system (typically <0.5%).
Spectroscopic Signature
Definitive structural confirmation is paramount. The following data provide a baseline for the analytical characterization of 6-HP-4-CA.
-
¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is simple and highly characteristic.
The IR spectrum is dominated by features from the hydroxyl and carbonyl groups.
-
3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[9]
-
~3100-3000 cm⁻¹ (medium, sharp): Aromatic C-H stretching.
-
~1710-1760 cm⁻¹ (strong, sharp): Carboxylic acid C=O carbonyl stretch.[10]
-
~1680 cm⁻¹ (strong, sharp): Amide/keto C=O carbonyl stretch from the pyrimidone ring.
-
~1600-1500 cm⁻¹ (medium): C=C and C=N stretching vibrations within the aromatic ring.
-
~1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]
Under Electron Ionization (EI), fragmentation would likely proceed via two main pathways:
-
[M-17]+: Loss of the hydroxyl radical (-OH) from the carboxylic acid group.
-
[M-45]+: Loss of the entire carboxyl group (-COOH). Under Electrospray Ionization (ESI), the compound is readily observed in negative mode.
-
[M-H]⁻: Deprotonation of the carboxylic acid gives the molecular ion peak at m/z ≈ 139.01.
Caption: General workflow for the synthesis of 6-HP-4-CA.
Detailed Laboratory Protocol
This protocol is adapted from established literature procedures. [6][7]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 g) in 500 mL of deionized water.
-
Addition of Reagents: To this solution, add sodium diethyl oxalacetate (55 g, ~0.26 mol) and formamidine acetate (26 g, ~0.25 mol).
-
Causality: Sodium hydroxide acts as the base to deprotonate the active methylene compound and facilitate the initial condensation with formamidine.
-
-
Reaction: Stir the resulting mixture vigorously at room temperature (20-25°C) for 16 hours (overnight). The reaction progress can be monitored by TLC or LC-MS.
-
Acidification & Precipitation: Cool the reaction flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with continuous stirring until the pH of the solution reaches 1. A fine solid will precipitate.
-
Causality: The carboxylic acid product is soluble as its sodium salt in the basic reaction mixture. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and causing it to precipitate out of solution.
-
-
Complete Precipitation: Continue stirring the mixture at 0°C for an additional hour to ensure maximum precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and diethyl ether (2 x 50 mL).
-
Causality: The water wash removes inorganic salts (like NaCl), while the ether wash removes any remaining organic, non-polar impurities.
-
-
Drying: Dry the resulting white solid in a vacuum oven at 40-50°C to a constant weight. Typical yields are in the range of 15-25%.
Section 3: Chemical Reactivity and Derivatization Potential
6-HP-4-CA is a bifunctional molecule, offering two distinct handles for chemical modification. This versatility is what makes it a valuable scaffold for building chemical libraries. [3]
-
Carboxylic Acid Group: This group is the primary site for electrophilic activation.
-
Esterification: Reacts with alcohols under acidic conditions (Fischer esterification) or using coupling agents (DCC, EDC) to form esters. [11]Esters are often used as prodrugs to improve cell permeability.
-
Amidation: Reacts with amines using peptide coupling reagents (e.g., HATU, HOBt) to form amides, a common linkage in bioactive molecules.
-
-
Hydroxyl/Keto Group: The reactivity here is characteristic of a vinylogous acid or amide.
-
O-Alkylation: The oxygen can be alkylated under basic conditions, though competitive N-alkylation is possible.
-
Chlorination: The hydroxyl can be converted to a chloro group using reagents like POCl₃. This chloro-pyrimidine is a highly versatile intermediate for nucleophilic aromatic substitution (SNAᵣ) reactions, allowing the introduction of amines, thiols, and other nucleophiles at the 6-position.
-
Caption: Key derivatization pathways for the 6-HP-4-CA scaffold.
Section 4: Biological Activity & Therapeutic Potential
While 6-HP-4-CA itself is primarily a building block, its core structure is associated with a range of biological activities, making its derivatives prime candidates for drug discovery programs. [3]
Enzyme Inhibition
The pyrimidine ring is an excellent bioisostere for other aromatic systems and can form key hydrogen bonding and pi-stacking interactions within enzyme active sites. Carboxylic acids are known to coordinate with metal ions or form salt bridges with basic residues like arginine and lysine. [12]This makes pyrimidine carboxylic acids potent scaffolds for designing inhibitors against various enzyme classes, including:
-
Kinases: The pyrimidine core is found in numerous approved kinase inhibitors.
-
Metalloproteinases: The carboxylic acid can chelate active site metals like zinc. [12]* Metabolic Enzymes: Due to its similarity to nucleobases, derivatives can interfere with enzymes in nucleotide metabolism, giving rise to potential antiviral or anticancer effects. [3]
Structure-Activity Relationship (SAR) Insights
SAR studies on related pyrimidine libraries provide a roadmap for optimizing derivatives of 6-HP-4-CA. [1][2]* Position 4 (Carboxylic Acid): Converting the acid to small esters or amides can modulate solubility and cell permeability. Larger groups here can probe for interactions in deeper pockets of an active site.
-
Position 6 (Hydroxyl): Replacing this group via a chloro-intermediate is a powerful strategy. Introducing various amines can tune basicity, polarity, and introduce specific hydrogen bonding patterns to enhance target affinity and selectivity. [13]* Position 2 & 5: These positions are unsubstituted in the parent molecule. Introducing small alkyl or aryl groups can be used to explore steric limits and hydrophobic interactions within a target binding site. The introduction of substituents at these positions greatly influences the resulting biological activity. [1]
Section 5: Experimental Protocols & Workflows
Protocol 1: Steglich Esterification of 6-HP-4-CA
This protocol provides a mild, room-temperature method for creating esters, suitable for acid-sensitive alcohols. [14]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-HP-4-CA (1 eq.) in anhydrous dichloromethane (DCM) or DMF.
-
Reagent Addition: Add the desired alcohol (1.1 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and finally dicyclohexylcarbodiimide (DCC, 1.1 eq.).
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP is a hyper-nucleophilic catalyst that intercepts this intermediate to form a reactive acylpyridinium species, which is then efficiently attacked by the alcohol. This catalytic cycle avoids harsh acidic conditions.
-
-
Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring by TLC.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU.
-
Purification: Wash the filtrate with 0.5 N HCl (aq) and saturated NaHCO₃ (aq). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.
Workflow 2: Analytical Characterization of Synthesized 6-HP-4-CA
This workflow ensures the identity, purity, and integrity of the synthesized material.
Caption: A self-validating workflow for analytical quality control.
Section 6: Safety & Handling
Proper handling is essential when working with any chemical intermediate.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302). * Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C. [5]
Conclusion
6-Hydroxypyrimidine-4-carboxylic acid is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. Its robust synthesis, predictable reactivity, and privileged core structure provide medicinal chemists with a reliable platform for generating novel compounds with significant therapeutic potential. By understanding its fundamental properties and applying the principles of rational drug design, researchers can effectively leverage this scaffold to develop the next generation of targeted therapies.
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